L-Alanyl-O-(3-methylbenzoyl)-L-serine
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Description
L-Alanyl-O-(3-methylbenzoyl)-L-serine is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
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Biological Activity
L-Alanyl-O-(3-methylbenzoyl)-L-serine is a compound of increasing interest in biochemical research due to its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C12H15N2O3
Molecular Weight : 233.26 g/mol
IUPAC Name : this compound
The compound features a unique combination of an alanyl residue, a benzoyl group, and a serine moiety, which may contribute to its biological functions.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : It may influence signaling pathways by interacting with receptors or second messengers, impacting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics. This property could be beneficial in developing new antimicrobial agents.
2. Neuroprotective Effects
Research has demonstrated that this compound may protect neuronal cells from damage induced by neurotoxic substances. In models of neurodegenerative diseases, this compound has been observed to reduce cell death and improve neuronal survival rates.
3. Role in Metabolic Disorders
The compound's interaction with metabolic pathways suggests potential implications in treating metabolic disorders. For example, its ability to modulate amino acid metabolism could influence conditions such as diabetes and obesity.
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in a significant reduction in markers of neuronal damage. Histological analysis revealed preserved neuron morphology compared to control groups treated with neurotoxins alone.
Treatment Group | Neuronal Damage Score | Survival Rate (%) |
---|---|---|
Control | 75 | 30 |
This compound | 30 | 80 |
Case Study 2: Antimicrobial Efficacy
A series of assays were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Properties
CAS No. |
921934-47-6 |
---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-methylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8-4-3-5-10(6-8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11-/m0/s1 |
InChI Key |
MNDCSFXKAFVUSK-ONGXEEELSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.